5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester dihydrochloride
Description
5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester dihydrochloride (CAS: 1086392-58-6) is a bicyclic heteroaromatic compound featuring a naphthyridine core with a methyl ester group at position 3 and two hydrochloride salts. Its molecular formula is C₁₀H₁₂N₂O₂·2HCl, with a molecular weight of 192.21 (free base) and purity ≥98% . The dihydrochloride salt enhances solubility in aqueous environments, making it suitable for pharmaceutical and synthetic applications. This compound is structurally related to several derivatives, which differ in substituents, ester groups, and salt forms, as detailed below.
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.2ClH/c1-14-10(13)8-4-7-5-11-3-2-9(7)12-6-8;;/h4,6,11H,2-3,5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBAAUVHJJAWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCNC2)N=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,6-naphthyridines, have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities.
Mode of Action
It’s worth noting that 1,6-naphthyridine derivatives have been used extensively in treating various types of cancers, for their antitumor or anti-proliferative activity, and as potential inhibitors of various enzymes and proteins.
Biological Activity
5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester dihydrochloride (CAS: 1263378-85-3) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activities, and relevant case studies.
- Molecular Formula : C10H14Cl2N2O2
- Molecular Weight : 265.14 g/mol
- IUPAC Name : Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate dihydrochloride
- Purity : 97.00%
Synthesis
The synthesis of 5,6,7,8-tetrahydro-[1,6]naphthyridine derivatives has been documented through various methods. A notable approach includes:
- Asymmetric Synthesis : Utilizing a combination of Heck-type vinylation and ruthenium-catalyzed enantioselective transfer hydrogenation . This method emphasizes atom economy and avoids extensive purification processes.
Antiviral Activity
Research indicates that compounds similar to 5,6,7,8-tetrahydro-[1,6]naphthyridine exhibit significant antiviral properties. For instance:
- HIV-1 Integrase Inhibitors : Studies have shown that naphthyridine derivatives can act as potent inhibitors of HIV-1 integrase. These compounds exhibit inhibitory concentrations (IC50) in the low micromolar range .
Antitumor Activity
The compound has also been evaluated for its potential antitumor effects:
- DPP-4 Inhibitors : It has been synthesized as part of a tricyclic scaffold aimed at developing inhibitors for the serine peptidase DPP-4. The resulting derivatives demonstrated promising activity against cancer cell lines .
The biological activity of 5,6,7,8-tetrahydro-[1,6]naphthyridine is believed to be mediated through:
- Enzyme Inhibition : By interacting with specific enzymes involved in viral replication and tumor growth.
Case Studies
Scientific Research Applications
Pharmacological Activities
5,6-Tetrahydro-[1,6]naphthyridine derivatives have shown a broad spectrum of pharmacological activities:
- Antiviral Properties : Research indicates that this compound can act as a potent inhibitor of HIV-1 integrase. Compounds with similar structures exhibit inhibitory concentrations (IC50) in the low micromolar range .
- Anticancer Activity : Naphthyridine derivatives are recognized for their antitumor properties. They have been investigated for their ability to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Effects : The compound has demonstrated significant antimicrobial activities against a range of bacterial and fungal pathogens. Its mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways .
Case Study 1: Antiviral Activity Against HIV
A study published in the Journal of Medicinal Chemistry evaluated a series of naphthyridine derivatives for their ability to inhibit HIV-1 integrase. The results indicated that modifications to the naphthyridine structure could enhance antiviral activity significantly. The lead compound exhibited an IC50 value below 1 µM, making it a promising candidate for further development .
Case Study 2: Anticancer Properties
In a study focusing on various cancer cell lines (including breast and lung cancer), derivatives of 5,6,7,8-tetrahydro-[1,6]naphthyridine were tested for their cytotoxic effects. The results showed that these compounds induced apoptosis in cancer cells via mitochondrial pathways and significantly reduced tumor growth in vivo models .
Comparative Analysis of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Physicochemical and Functional Differences
Ester Group Impact :
- The methyl ester (target compound) offers lower molecular weight and slightly higher polarity than the ethyl ester analog (CAS 1965308-82-0). Ethyl esters generally exhibit better membrane permeability due to increased lipophilicity .
- Dihydrochloride salts (e.g., target compound, CAS 1187928-81-9) improve water solubility compared to hydrochloride or free-base forms (e.g., CAS 348623-30-3 in ).
Substituent Effects :
- Chloro Derivatives : Chlorination at positions 2 (CAS 767260-86-6) or 4 (CAS 1211518-07-8) introduces steric and electronic effects. Position 4 substitution may enhance binding to hydrophobic enzyme pockets .
- Nitro Group : The nitro-substituted compound (CAS 1187928-81-9) is more reactive in reduction or nucleophilic substitution reactions, enabling diverse synthetic pathways .
Isomeric Variations :
Research and Application Insights
- Pharmaceutical Relevance : The target compound’s dihydrochloride salt is advantageous in formulation development, while ethyl ester derivatives (e.g., CAS 1965308-82-0) may serve as prodrugs due to esterase-mediated hydrolysis .
- Synthetic Utility : Chloro and nitro derivatives are pivotal in Suzuki-Miyaura couplings or amidation reactions, enabling access to complex drug candidates .
- Commercial Availability : Ethyl ester dihydrochloride (CAS 1965308-82-0) is widely stocked, reflecting its demand in high-throughput screening .
Preparation Methods
Esterification of 2-Chloronicotinic Acid
- Reagents: 2-Chloronicotinic acid, methanol, dimethyl sulfate, potassium carbonate, acetone.
- Conditions: Reaction at room temperature overnight.
- Outcome: Formation of methyl 2-chloronicotinate with 84% yield.
This step provides the methyl ester precursor necessary for subsequent vinylation.
Vinylation via Stille Coupling
- Reagents: Methyl 2-chloronicotinate, vinyltributyltin, Pd(II) catalyst (bis(triphenylphosphine)palladium(II) dichloride), BHT (butylated hydroxytoluene), DMF solvent.
- Conditions: 40 to 25 °C over 68 hours.
- Yield: Approximately 70%.
This step introduces a vinyl moiety at the 2-position of the pyridine ring, setting the stage for cyclization.
Annulative Cyclization via Aza-Michael Addition
- Reagents: Vinyl pyridine intermediate, ammonia gas or aqueous ammonia.
- Solvent: 50% aqueous acetic acid found optimal.
- Conditions: Reflux for 5 hours.
- Yield: 40% for the target tetrahydro-naphthyridine compound.
- By-products: Lactone side product (14% yield) and minor by-product (3% yield).
Mechanistically, the vinyl group undergoes acid-catalyzed aza-Michael addition by ammonia, followed by intramolecular ring closure to form the bicyclic tetrahydro-naphthyridine core.
Methylation of the Nitrogen Atom
- Reagents: Methyl iodide, DMF.
- Conditions: Room temperature, 60 hours.
- Yield: 92%.
This step methylates the nitrogen atom on the bicyclic scaffold, yielding the methyl ester derivative crucial for biological activity and further functionalization.
Formation of Dihydrochloride Salt
- The free base methyl ester is typically converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, which enhances stability, solubility, and ease of handling.
Summary Table of Key Reaction Steps
| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Esterification | 2-Chloronicotinic acid | MeOH, dimethyl sulfate, K2CO3, acetone, rt | Methyl 2-chloronicotinate | 84 |
| 2 | Vinylation (Stille coupling) | Methyl 2-chloronicotinate | Vinyltributyltin, Pd catalyst, DMF, 40–25 °C | Vinyl pyridine intermediate | 70 |
| 3 | Aza-Michael addition & cyclization | Vinyl pyridine intermediate | NH3, 50% aqueous acetic acid, reflux, 5 h | Tetrahydro-naphthyridine core | 40 |
| 4 | Methylation | Tetrahydro-naphthyridine core | Methyl iodide, DMF, rt, 60 h | Methylated tetrahydro-naphthyridine | 92 |
| 5 | Salt formation | Methylated compound | HCl treatment | Dihydrochloride salt | Not specified |
Additional Research Findings and Notes
- Alternative solvents such as alcohols and water were tested for the cyclization step, but 50% aqueous acetic acid provided the best yield and reaction rate.
- The vinyl pyridine intermediate is somewhat sensitive to decomposition and is best used immediately after preparation.
- Side products such as lactones can form during cyclization, which require chromatographic separation.
- The synthetic route is adaptable and can be modified for the synthesis of related tetrahydro- and dihydro-naphthyridine derivatives with different substituents.
- Attempts to control the degree of hydrogenation on the pyridine ring have been explored using catalytic hydrogenation and quaternization strategies, but these are more relevant to related compounds rather than the specific methyl ester dihydrochloride.
Q & A
Q. What are the optimal synthetic routes for 5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester dihydrochloride, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with precursor modification using Vilsmeier-Haack reagents (e.g., POCl₃/DMF) to cyclize intermediates, as demonstrated in the synthesis of analogous naphthyridines .
- Step 2 : Optimize ester hydrolysis (e.g., HCl/ethanol under reflux) to avoid over-degradation, balancing temperature (80–95°C) and reaction time (6–12 hours) .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Data Analysis : Monitor yield variations using DOE (Design of Experiments) to identify critical factors (e.g., solvent polarity, catalyst loading).
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodology :
- Accelerated Stability Testing : Expose the compound to stressors (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .
- pH-Dependent Stability : Test solubility and hydrolysis rates in buffered solutions (pH 1–10) using UV-Vis spectroscopy (λ = 260–300 nm) .
- Key Metrics : Track ester bond cleavage (via FTIR: C=O stretch at ~1700 cm⁻¹) and dihydrochloride salt dissociation (TGA/DSC analysis) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Antimicrobial Screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Mechanistic Insight : Pair with molecular docking (AutoDock Vina) to predict binding affinity to bacterial DNA gyrase or human kinases .
Advanced Research Questions
Q. How can contradictory data on the compound’s bioactivity be resolved?
- Case Study : Discrepancies in antimicrobial efficacy may arise from substituent-dependent activity.
- Hypothesis Testing : Compare analogs (e.g., methyl vs. trifluoromethyl substituents) to isolate electronic/steric effects .
- Data Reconciliation : Use multivariate regression to correlate logP, polar surface area, and bioactivity .
- Advanced Spectroscopy : Apply ¹H/¹³C NMR titration to study host-guest interactions with bacterial membranes .
Q. What strategies enable regioselective functionalization of the naphthyridine core?
- Methodology :
- Directed C-H Activation : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the C-2 position, guided by steric hindrance from the tetrahydro ring .
- Protecting Group Strategy : Introduce Boc groups at the NH site to direct electrophilic substitution (e.g., nitration, halogenation) .
- Validation : Confirm regiochemistry via NOESY (nuclear Overhauser effect) and X-ray crystallography .
Q. How does the dihydrochloride salt form influence solubility and pharmacokinetics?
- Methodology :
- Comparative Solubility : Measure equilibrium solubility in biorelevant media (FaSSIF/FeSSIF) vs. freebase form .
- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption (Papp values) .
- In Vivo Correlation: Perform PK studies in rodent models, tracking plasma concentration-time profiles (LC-MS/MS quantification) .
Q. What computational models predict metabolic pathways for this compound?
- Methodology :
- ADMET Prediction : Use Schrödinger’s QikProp to estimate CYP450 metabolism sites and clearance rates .
- MD Simulations : Run 100-ns trajectories (GROMACS) to study interactions with human serum albumin .
- Validation : Compare in silico results with in vitro microsomal stability assays (human liver microsomes + NADPH) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
